1-[3-(Furan-2-yl)thiophen-2-yl]ethan-1-one 1-[3-(Furan-2-yl)thiophen-2-yl]ethan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17648906
InChI: InChI=1S/C10H8O2S/c1-7(11)10-8(4-6-13-10)9-3-2-5-12-9/h2-6H,1H3
SMILES:
Molecular Formula: C10H8O2S
Molecular Weight: 192.24 g/mol

1-[3-(Furan-2-yl)thiophen-2-yl]ethan-1-one

CAS No.:

Cat. No.: VC17648906

Molecular Formula: C10H8O2S

Molecular Weight: 192.24 g/mol

* For research use only. Not for human or veterinary use.

1-[3-(Furan-2-yl)thiophen-2-yl]ethan-1-one -

Specification

Molecular Formula C10H8O2S
Molecular Weight 192.24 g/mol
IUPAC Name 1-[3-(furan-2-yl)thiophen-2-yl]ethanone
Standard InChI InChI=1S/C10H8O2S/c1-7(11)10-8(4-6-13-10)9-3-2-5-12-9/h2-6H,1H3
Standard InChI Key HHQPLXMJSPITQM-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=C(C=CS1)C2=CC=CO2

Introduction

Structural and Physicochemical Properties

Molecular Characteristics

2-Acetylthiophene features a thiophene ring substituted with an acetyl group at the 2-position. Its SMILES notation (CC(C1=CC=CS1)=O) and InChIKey (WYJOVVXUZNRJQY-UHFFFAOYSA-N) provide unambiguous structural identification . Key parameters include:

  • Molecular Weight: 126.18 g/mol

  • Lipinski Rule Compliance: 0 violations (MW < 500, LogP = 1.67)

  • Topological Polar Surface Area (TPSA): 45.31 Ų, indicating moderate polarity

Solubility and Permeability

Experimental solubility data across solvents:

Solubility ClassSolventConcentration (mg/mL)
Very solubleWater1.97
Very solubleEthanol2.00
SolubleAcetone1.38

The compound exhibits high gastrointestinal absorption (GI absorption = High) and blood-brain barrier permeability (BBB permeant = Yes) , making it pharmacologically relevant for central nervous system-targeted drug candidates.

Synthetic Methodologies and Optimization

Mannich Reaction Protocols

The predominant synthesis route involves the Mannich reaction between 2-acetylthiophene, dimethylamine hydrochloride, and paraformaldehyde. Key variations in reaction conditions yield distinct efficiency outcomes:

Isopropyl Alcohol-Mediated Synthesis

  • Conditions: Reflux in isopropyl alcohol with HCl catalyst (6–8 hr)

  • Yield: 92.4–94%

  • Procedure:

    "A mixture of 2-acetylthiophene (128 g), dimethylamine hydrochloride (90 g), paraformaldehyde (41 g), and HCl in isopropanol refluxed for 6 hr, followed by cooling and filtration, yields 94% product."

Ethanol-Acetone Solvent System

  • Conditions: Reflux in ethanol with subsequent acetone dilution

  • Yield: 73–80%

  • Purification: Recrystallization from ethanol-acetone mixtures enhances purity to >98% (NMR)

Pharmacological and Material Science Applications

Pharmaceutical Intermediate

2-Acetylthiophene derivatives demonstrate activity in:

  • Antibiotic Development: Structural motif in thienamycin analogs

  • Neurological Agents: BBB permeability supports antidepressant and antipsychotic drug research

Fluorescent Probes

The conjugated thiophene-acetyl system enables applications in:

  • Bioimaging: Staining agents for cellular imaging (1082 documented probes)

  • Polymer Chemistry: Monomer for conductive polymers in organic electronics

Industrial-Scale Production

Batch Process Optimization

Example scaled synthesis from patent literature:

ParameterValue
Starting Material100 kg 2-acetylthiophene
Catalyst3.8 kg HCl
Solvent250 L isopropanol
Reaction Time6 hr at 75–80°C
Yield151 kg (86% theoretical)

Purification Techniques

  • Recrystallization:

    "Dissolution in 1500 L isopropanol with 45 L water, followed by reflux and gradual cooling, yields 144 kg (95.4%) purified product."

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